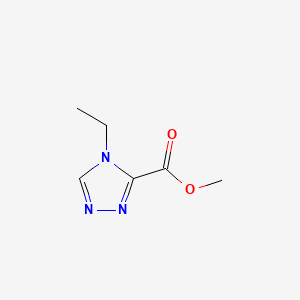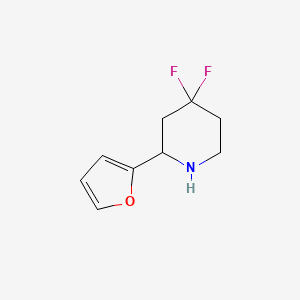amine CAS No. 2866323-49-9](/img/structure/B6610979.png)
[1-(indolizin-2-yl)propan-2-yl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Indolizin-2-yl)propan-2-yl](methyl)amine, also known as indolizine-2-methanamine, is a heterocyclic amine that has been used in a variety of biological and chemical research applications. It is a colorless, crystalline solid that is soluble in water, alcohol, and ether. Indolizine-2-methanamine is a versatile compound that has been used for a variety of research applications, including synthesis, medicinal chemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Indolizine-2-methanamine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of heterocyclic compounds, including indole derivatives, indolizines, and [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamines. It has also been used as a starting material for the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and anticancer agents. Additionally, [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamine has been used in the synthesis of a variety of other heterocyclic compounds, including indolizines and quinolines.
Wirkmechanismus
Indolizine-2-methanamine has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation and pain. By inhibiting the activity of COX-2, [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamine has been found to reduce inflammation and pain, making it a potential therapeutic agent for the treatment of inflammatory and pain-related conditions.
Biochemical and Physiological Effects
Indolizine-2-methanamine has been found to have a variety of biochemical and physiological effects. In studies, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a reduction in the production of prostaglandins and a decrease in inflammation and pain. Additionally, [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamine has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), resulting in a decrease in the production of leukotrienes and a decrease in inflammation. Additionally, [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamine has been found to inhibit the activity of the enzyme phospholipase A2 (PLA2), resulting in a decrease in the production of arachidonic acid and a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Indolizine-2-methanamine has several advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), resulting in a reduction in the production of prostaglandins and a decrease in inflammation and pain. Additionally, [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamine is relatively inexpensive and easy to obtain. However, one of the main limitations is its low solubility in water, making it difficult to use in aqueous systems. Additionally, [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamine is unstable in the presence of light and air, making it difficult to store for long periods of time.
Zukünftige Richtungen
In the future, [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamine may be used in the development of new drugs for the treatment of inflammatory and pain-related conditions. Additionally, [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamine may be used in the development of new synthetic methods for the synthesis of heterocyclic compounds. Additionally, [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamine may be used in the development of new catalysts for the synthesis of a variety of heterocyclic compounds. Finally, [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamine may be used in the development of new materials for the detection and quantification of a variety of biological molecules.
Synthesemethoden
Indolizine-2-methanamine can be synthesized by several methods. The most common method is the reaction of indole with methyl isocyanide in the presence of an acid catalyst. The reaction is typically conducted in dichloromethane and yields [1-(indolizin-2-yl)propan-2-yl](methyl)amine-methanamine in high yields. Another method involves the reaction of indole with methyl isocyanide in the presence of a Lewis acid, such as boron trifluoride. This method has been found to yield higher yields than the acid-catalyzed method.
Eigenschaften
IUPAC Name |
1-indolizin-2-yl-N-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10(13-2)7-11-8-12-5-3-4-6-14(12)9-11/h3-6,8-10,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOKPOJKPNROBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN2C=CC=CC2=C1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B6610913.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate](/img/structure/B6610923.png)



![2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid](/img/structure/B6610958.png)

![5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B6610963.png)


